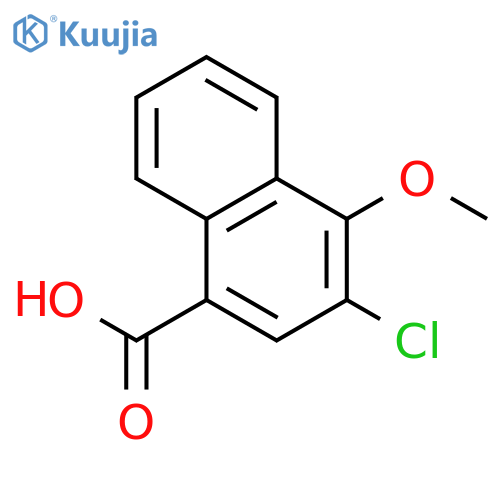

Cas no 84532-65-0 (1-Naphthalenecarboxylic acid, 3-chloro-4-methoxy-)

1-Naphthalenecarboxylic acid, 3-chloro-4-methoxy- 化学的及び物理的性質

名前と識別子

-

- 1-Naphthalenecarboxylic acid, 3-chloro-4-methoxy-

-

- インチ: 1S/C12H9ClO3/c1-16-11-8-5-3-2-4-7(8)9(12(14)15)6-10(11)13/h2-6H,1H3,(H,14,15)

- InChIKey: LYNUGMNGMBNOIN-UHFFFAOYSA-N

- ほほえんだ: C1(C(O)=O)=C2C(C=CC=C2)=C(OC)C(Cl)=C1

じっけんとくせい

- 密度みつど: 1.375±0.06 g/cm3(Predicted)

- ゆうかいてん: 187-189 °C(Solv: ethanol (64-17-5); water (7732-18-5))

- ふってん: 410.4±25.0 °C(Predicted)

- 酸性度係数(pKa): 3.82±0.10(Predicted)

1-Naphthalenecarboxylic acid, 3-chloro-4-methoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-30195672-1.0g |

3-chloro-4-methoxynaphthalene-1-carboxylic acid |

84532-65-0 | 95% | 1.0g |

$0.0 | 2023-01-29 |

1-Naphthalenecarboxylic acid, 3-chloro-4-methoxy- 関連文献

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

1-Naphthalenecarboxylic acid, 3-chloro-4-methoxy-に関する追加情報

1-Naphthalenecarboxylic Acid, 3-Chloro-4-Methoxy: A Comprehensive Overview

1-Naphthalenecarboxylic acid, 3-chloro-4-methoxy, also known by its CAS number 84532-65-0, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its naphthalene ring system, which serves as a versatile platform for various functional groups. The presence of a carboxylic acid group at position 1, along with a chlorine atom at position 3 and a methoxy group at position 4, imparts unique chemical and physical properties to this molecule.

The synthesis of 1-naphthalenecarboxylic acid, 3-chloro-4-methoxy typically involves multi-step organic reactions. The starting material is often naphthalene, which undergoes chlorination and methylation to introduce the respective substituents. The carboxylic acid group is then introduced through oxidation or substitution reactions. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly synthesis routes for this compound.

One of the most notable applications of 1-naphthalenecarboxylic acid, 3-chloro-4-methoxy is in the development of advanced materials. Researchers have explored its use as a precursor for polymeric materials with tailored electronic properties. For instance, the compound can be polymerized to form conjugated polymers that exhibit excellent charge transport characteristics. These polymers have potential applications in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Recent studies have demonstrated that the incorporation of this compound into polymer blends can significantly enhance their thermal stability and mechanical strength.

In the pharmaceutical industry, 1-naphthalenecarboxylic acid, 3-chloro-4-methoxy has been investigated as a lead compound for drug development. Its naphthalene core provides a rigid framework that can be further functionalized to target specific biological pathways. For example, derivatives of this compound have shown promise in inhibiting enzymes associated with neurodegenerative diseases. The methoxy group at position 4 contributes to improved solubility and bioavailability, making it an attractive candidate for drug delivery systems.

The environmental impact of 1-naphthalenecarboxylic acid, 3-chloro-4-methoxy has also been a topic of recent research. Studies have focused on its biodegradability and potential toxicity to aquatic organisms. Preliminary results suggest that the compound exhibits moderate biodegradability under aerobic conditions, but further investigations are required to assess its long-term environmental fate.

In conclusion, 1-naphthalenecarboxylic acid, 3-chloro-4-methoxy, with its unique structural features and versatile chemical properties, continues to be a subject of intense research across multiple disciplines. Its applications span from materials science to pharmaceuticals, with ongoing studies exploring its potential in emerging technologies such as bioelectronics and sustainable chemistry.

84532-65-0 (1-Naphthalenecarboxylic acid, 3-chloro-4-methoxy-) 関連製品

- 1566435-40-2(5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid)

- 2566-59-8((+)-(1S,2R)-bicycloheptane-2-carboxylic acid)

- 1806424-89-4(6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid)

- 1206990-71-7(2-(benzylsulfanyl)-5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole)

- 1357624-97-5(1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio]-)

- 911228-95-0(N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide)

- 2228902-57-4(3-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl-2,2-difluoropropanoic acid)

- 2171222-02-7((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid)

- 2248278-83-1(2-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrazine-2,5-dicarboxylate)

- 851132-05-3(N-(1,3-benzothiazol-2-yl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)